molecular formula C18H18N2O3 B11096571 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide

Cat. No.: B11096571
M. Wt: 310.3 g/mol
InChI Key: QRIPRCVHSBQJGY-XDHOZWIPSA-N
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Description

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring substituted with a hydroxy group, a prop-2-en-1-yl group, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and 4-methoxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated alkyl chain derivative.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays can provide insights into its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide
  • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
  • (E)-4-Hydroxy-3-methylbut-2-enyl

Uniqueness

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, prop-2-en-1-yl, and methoxy groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C18H18N2O3/c1-3-5-13-6-4-7-15(17(13)21)12-19-20-18(22)14-8-10-16(23-2)11-9-14/h3-4,6-12,21H,1,5H2,2H3,(H,20,22)/b19-12+

InChI Key

QRIPRCVHSBQJGY-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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